molecular formula C14H18O B097321 3,3,5,6,7-Pentamethyl-1-indanone CAS No. 16204-69-6

3,3,5,6,7-Pentamethyl-1-indanone

Cat. No. B097321
CAS RN: 16204-69-6
M. Wt: 202.29 g/mol
InChI Key: LJWSSBMIPRWJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,6,7-Pentamethyl-1-indanone, also known as PMIK, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PMIK is a ketone that belongs to the class of indanones and is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3,3,5,6,7-Pentamethyl-1-indanone is not well understood, but it is believed to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and Physiological Effects:
3,3,5,6,7-Pentamethyl-1-indanone has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3,3,5,6,7-Pentamethyl-1-indanone has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.

Advantages And Limitations For Lab Experiments

3,3,5,6,7-Pentamethyl-1-indanone is a versatile compound that offers several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, 3,3,5,6,7-Pentamethyl-1-indanone is also known to be highly reactive and can be challenging to handle in some cases. It is also known to be sensitive to air and moisture, which can affect its stability.

Future Directions

There are several future directions for research on 3,3,5,6,7-Pentamethyl-1-indanone. One potential area of research is the development of new synthetic methods for 3,3,5,6,7-Pentamethyl-1-indanone and its derivatives. Another area of research is the study of the biological activity of 3,3,5,6,7-Pentamethyl-1-indanone and its potential use in the treatment of various diseases. Additionally, 3,3,5,6,7-Pentamethyl-1-indanone could be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 3,3,5,6,7-Pentamethyl-1-indanone involves the reaction of 3,3-dimethyl-1-butanone with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields 3,3,5,6,7-Pentamethyl-1-indanone in good yields.

Scientific Research Applications

3,3,5,6,7-Pentamethyl-1-indanone has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 3,3,5,6,7-Pentamethyl-1-indanone has been used as a key building block in the synthesis of various natural products and pharmaceuticals. It has also been used in the development of new materials with unique properties.

properties

CAS RN

16204-69-6

Product Name

3,3,5,6,7-Pentamethyl-1-indanone

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,3,5,6,7-pentamethyl-2H-inden-1-one

InChI

InChI=1S/C14H18O/c1-8-6-11-13(10(3)9(8)2)12(15)7-14(11,4)5/h6H,7H2,1-5H3

InChI Key

LJWSSBMIPRWJRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C

Canonical SMILES

CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C

synonyms

3,3,5,6,7-Pentamethyl-1-indanone

Origin of Product

United States

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